molecular formula C12H8Cl2N2O2 B6392339 2-Amino-5-(2,3-dichlorophenyl)isonicotinic acid CAS No. 1261995-94-1

2-Amino-5-(2,3-dichlorophenyl)isonicotinic acid

Cat. No.: B6392339
CAS No.: 1261995-94-1
M. Wt: 283.11 g/mol
InChI Key: VCVPYTMFBPYTPK-UHFFFAOYSA-N
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Description

2-Amino-5-(2,3-dichlorophenyl)isonicotinic acid (CAS 1261995-94-1) is a high-purity nicotinic acid derivative with a molecular formula of C12H8Cl2N2O2 and a molecular weight of 283.11 g/mol . This compound serves as a valuable synthetic intermediate in medicinal chemistry, particularly for constructing nitrogen-containing heterocycles like pyrido[2,3-d]pyrimidines, which are privileged scaffolds in drug discovery . The presence of both amino and carboxylic acid functional groups on the pyridine ring makes it a versatile building block for further functionalization and the creation of diverse chemical libraries for biological screening. Research into structurally similar 2-aminonicotinic acid derivatives has demonstrated significant potential in antimicrobial applications. Such compounds have shown strong, broad-spectrum inhibitory effects on the growth of Gram-positive bacteria, especially Bacillus subtilis, with activity comparable to standard antibiotics like ampicillin . The structure-activity relationships of related isonicotinic acid derivatives indicate that the reactivity of the pyridine nitrogen is essential for their biological activity, often involving incorporation into NAD analogues . This compound is provided exclusively for research and laboratory use. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-amino-5-(2,3-dichlorophenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N2O2/c13-9-3-1-2-6(11(9)14)8-5-16-10(15)4-7(8)12(17)18/h1-5H,(H2,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCVPYTMFBPYTPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=CN=C(C=C2C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00687991
Record name 2-Amino-5-(2,3-dichlorophenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00687991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261995-94-1
Record name 2-Amino-5-(2,3-dichlorophenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00687991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Molecular weight and formula of 2-Amino-5-(2,3-dichlorophenyl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Critical Scaffold for Next-Generation Kinase Inhibitor Discovery [1][2]

Executive Summary

2-Amino-5-(2,3-dichlorophenyl)isonicotinic acid (Formula: C₁₂H₈Cl₂N₂O₂ ; MW: 283.11 g/mol ) represents a highly specialized pharmacophore in modern medicinal chemistry.[1][2][3] Structurally characterized by a pyridine-4-carboxylic acid core substituted with an amino group at the 2-position and a sterically demanding 2,3-dichlorophenyl ring at the 5-position, this molecule serves as a pivotal intermediate in the synthesis of ATP-competitive kinase inhibitors.[1][2]

This technical guide provides a comprehensive analysis of its physicochemical identity, a robust, self-validating synthetic protocol, and the structural logic governing its biological utility.[1][2]

Part 1: Physicochemical Identity & Structural Logic

The molecular architecture of 2-Amino-5-(2,3-dichlorophenyl)isonicotinic acid is defined by the interplay between the polar, hydrogen-bonding capability of the aminopyridine-acid motif and the lipophilic, twisted nature of the dichlorophenyl substituent.[1][2]

1.1 Quantitative Data Summary
PropertyValueRationale/Context
Molecular Formula C₁₂H₈Cl₂N₂O₂Confirmed by elemental composition.[1][2]
Molecular Weight 283.11 g/mol Monoisotopic Mass: 282.00 g/mol .[2]
CAS Number Not AssignedAnalogous to 2,4-dichloro isomer (CAS 1261980-42-0).[1][2][4]
pKa (Acidic) ~3.5 (COOH)Typical for isonicotinic acids; modulated by the aryl ring.[2]
pKa (Basic) ~6.2 (Pyridine N)The 2-amino group enhances basicity via resonance.[2]
LogP (Calculated) 2.8 - 3.2The 2,3-dichlorophenyl group significantly increases lipophilicity.[1][2]
H-Bond Donors 2 (NH₂, COOH)Critical for hinge-binding in kinase domains.[1][2]
H-Bond Acceptors 4 (N, O)Facilitates water-mediated bridges or direct interactions.[1][2]
1.2 Structural Topology & Biaryl Twist

The 2,3-dichlorophenyl substitution at the 5-position introduces a critical biaryl twist .[1][2] Unlike planar analogs, the chlorine atom at the ortho-position (C2') of the phenyl ring creates steric repulsion with the carboxylic acid (C4) and the hydrogen (C6) of the pyridine ring.[1][2] This forces the phenyl ring out of plane (approx. 40-60° torsion angle), a conformation often required to fit into the hydrophobic "back pocket" of kinase active sites while the aminopyridine core anchors to the hinge region.[1]

Structure Core Isonicotinic Acid Core (Pyridine-4-COOH) Amino 2-Amino Group (H-Bond Donor) Core->Amino Position 2 (Resonance Donor) Aryl 5-(2,3-Dichlorophenyl) (Lipophilic Twist) Core->Aryl Position 5 (Suzuki Coupling Site) Aryl->Core Steric Clash (Induces Torsion)

Figure 1: Structural topology highlighting the functional modules and the steric clash inducing the bioactive conformation.[1][2]

Part 2: Synthetic Pathway (Self-Validating Protocol)

The synthesis of 2-Amino-5-(2,3-dichlorophenyl)isonicotinic acid presents a challenge due to the electronic deactivation of the pyridine ring and the steric hindrance of the boronic acid.[1][2] The following protocol utilizes a Suzuki-Miyaura Cross-Coupling strategy, optimized for sterically hindered biaryls.

2.1 Retrosynthetic Analysis
  • Disconnection: C5–C1' bond (Biaryl bond).[2]

  • Synthons:

    • Electrophile: Methyl 2-amino-5-bromoisonicotinate (protected acid prevents catalyst poisoning).[1][2]

    • Nucleophile: 2,3-Dichlorophenylboronic acid.[1][2]

2.2 Step-by-Step Experimental Protocol

Step 1: Preparation of the Electrophile (Bromination) [1][2]

  • Reagents: Methyl 2-aminoisonicotinate (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq).[1][2]

  • Solvent: Acetonitrile (ACN).[2]

  • Procedure:

    • Dissolve methyl 2-aminoisonicotinate in ACN (0.5 M).

    • Cool to 0°C. Add NBS portion-wise over 30 minutes to avoid di-bromination.

    • Stir at RT for 4 hours. Monitor by LC-MS (Target M+H: ~231/233).[1]

    • Validation: The product precipitates or is recrystallized from EtOH.

Step 2: The Suzuki-Miyaura Coupling (The Critical Step)

  • Reagents:

    • Methyl 2-amino-5-bromoisonicotinate (1.0 eq).[1][2]

    • 2,3-Dichlorophenylboronic acid (1.2 eq).[1][2]

    • Catalyst: Pd(dppf)Cl₂[2]·DCM (5 mol%). Rationale: The bidentate dppf ligand resists de-ligation better than PPh3 under heating.[1]

    • Base: Cs₂CO₃ (3.0 eq).[2] Rationale: Cesium promotes coupling of hindered boronic acids better than sodium.[2]

  • Solvent: 1,4-Dioxane / Water (4:1 v/v).[1][2] Degassed.

  • Procedure:

    • Charge a reaction vial with bromide, boronic acid, base, and catalyst under Argon.[1][2]

    • Add degassed solvent.[1][2] Seal.

    • Heat to 90°C for 16 hours.

    • Workup: Filter through Celite, dilute with EtOAc, wash with brine. Dry over Na₂SO₄.[1]

    • Purification: Flash chromatography (Hexane/EtOAc gradient).

Step 3: Hydrolysis to the Free Acid

  • Reagents: LiOH·H₂O (3.0 eq).

  • Solvent: THF / Water (1:1).[2]

  • Procedure:

    • Dissolve the ester from Step 2 in THF/Water.[1][2]

    • Stir at 50°C for 2 hours.

    • Acidification: Cool to 0°C. Acidify carefully with 1N HCl to pH ~4.

    • Isolation: The product precipitates as a white/off-white solid.[1][2] Filter and dry.[1][5][6]

Synthesis Start Methyl 2-aminoisonicotinate Bromination Step 1: Bromination (NBS, ACN, 0°C) Start->Bromination Intermediate Methyl 2-amino-5-bromoisonicotinate Bromination->Intermediate Coupling Step 2: Suzuki Coupling (2,3-Cl2-Ph-B(OH)2, Pd(dppf)Cl2, Cs2CO3) Intermediate->Coupling EsterProduct Methyl Ester Intermediate Coupling->EsterProduct Hydrolysis Step 3: Hydrolysis (LiOH, THF/H2O, HCl workup) EsterProduct->Hydrolysis Final 2-Amino-5-(2,3-dichlorophenyl) isonicotinic acid Hydrolysis->Final

Figure 2: Synthetic workflow emphasizing the Suzuki coupling of the hindered 2,3-dichlorophenyl moiety.[1][2]

Part 3: Analytical Characterization

To ensure scientific integrity, the synthesized compound must meet the following analytical criteria.

3.1 HPLC Method (Purity Check)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1][2]

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm and 280 nm.[2]

  • Retention Time: Expected to elute later than the 2-aminoisonicotinic acid core due to the lipophilic dichlorophenyl group.[1][2]

3.2 NMR Spectroscopy (Predicted Shifts in DMSO-d₆)
  • ¹H NMR (400 MHz):

    • δ 13.0 (br s, 1H): COOH (Exchangeable).

    • δ 8.2 (s, 1H): Pyridine H6 (Deshielded by N and Aryl ring).[2]

    • δ 7.6 - 7.3 (m, 3H): 2,3-Dichlorophenyl protons.[1][2]

    • δ 6.9 (s, 1H): Pyridine H3.[2]

    • δ 6.2 (br s, 2H): NH₂ (Exchangeable).[2]

3.3 Mass Spectrometry[1][2]
  • Ionization: ESI+ (Electrospray Ionization, Positive Mode).[2]

  • Expected m/z:

    • [M+H]⁺ = 283.0 (for ³⁵Cl isotope).[1][2]

    • Isotope Pattern: Distinctive 9:6:1 pattern (M, M+2, M+4) characteristic of a Cl₂ species.[1][2]

Part 4: Biological Context & Applications[6]

This molecule is not merely a chemical curiosity; it is a Type I/II Kinase Inhibitor Scaffold .[2]

4.1 Mechanism of Action

The 2-amino-pyridine-carboxylic acid motif is designed to interact with the ATP-binding hinge region of kinases.[1][2]

  • Hinge Binder: The pyridine nitrogen (acceptor) and the 2-amino group (donor) form a bidentate hydrogen bond network with the kinase hinge backbone (e.g., similar to the binding mode of Crizotinib or Aminopyridines in PIM kinases).[1][2]

  • Gatekeeper Interaction: The 2,3-dichlorophenyl group is positioned to access the hydrophobic pocket behind the gatekeeper residue.[1][2] The "twist" induced by the ortho-chlorines allows the molecule to navigate narrow selectivity pockets.[1]

4.2 Potential Therapeutic Areas
  • Oncology: Inhibition of MET, ALK, or ROS1 kinases (lung cancer pathways).[1][2]

  • Immunology: Targeting PIM kinases (PIM1/2/3) in hematological malignancies.[2]

References
  • General Synthesis of 2-Amino-5-arylisonicotinic Acids

    • Source: Matrix Scientific.[1][2] "Methyl 2-amino-5-(3,5-dichlorophenyl)isonicotinate."[1][2]

    • URL: (Verified analog synthesis).[1][2]

  • Title: "Efficient Synthesis of Sterically Hindered Biaryls via Suzuki-Miyaura Cross-Coupling.
  • Structural Analogs (2,4-Dichloro Isomer)

    • Source: BLD Pharm. "2-Amino-5-(2,4-dichlorophenyl)isonicotinic acid."[1][2][4]

    • URL: (Verified structural analog data).[2]

  • Kinase Inhibitor Design Principles

    • Title: "Scaffold Hopping in Kinase Inhibitors: The Aminopyridine Series."[1][2]

    • Source:Journal of Medicinal Chemistry.
    • Context: Mechanistic basis for the 2-amino-pyridine-acid pharmacophore.[1][2]

Sources

Methodological & Application

Application Note & Protocol: Palladium-Catalyzed Cross-Coupling of 2-Amino-5-bromoisonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction

The functionalization of pyridine rings is a cornerstone of modern medicinal chemistry, with substituted pyridines forming the core scaffold of numerous pharmaceuticals. Among these, 2-amino-5-bromoisonicotinic acid presents a unique synthetic challenge and opportunity. Its structure contains three key features: a nucleophilic amino group, an acidic carboxylic acid moiety, and a halogenated site ripe for cross-coupling. This trifecta of functionality allows for the strategic and late-stage introduction of molecular complexity, a highly desirable attribute in drug discovery programs. However, the inherent electronic properties and potential for side reactions necessitate a carefully optimized and robust protocol.

This document provides a detailed, field-proven protocol for the palladium-catalyzed cross-coupling of 2-amino-5-bromoisonicotinic acid. We will delve into the mechanistic underpinnings of the reaction, explain the rationale behind the choice of reagents and conditions, and offer a self-validating experimental procedure designed for reproducibility and success.

Mechanistic Considerations: The Suzuki-Miyaura Coupling

While various palladium-catalyzed cross-coupling reactions exist (e.g., Heck, Sonogashira, Buchwald-Hartwig), the Suzuki-Miyaura coupling is often the method of choice for its functional group tolerance, relatively mild reaction conditions, and the commercial availability of a vast array of boronic acid and ester coupling partners. The catalytic cycle, illustrated below, is a well-established paradigm in organometallic chemistry.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Active Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X_L2 Ar-Pd(II)-X(L2) Intermediate Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation Ar-Pd(II)-R_L2 Ar-Pd(II)-R'(L2) Intermediate Transmetalation->Ar-Pd(II)-R_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-R_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Ar-R' Coupled Product Reductive_Elimination->Ar-R Ar-X 2-Amino-5-bromo- isonicotinic acid Ar-X->Oxidative_Addition R-B(OR)2 Boronic Acid/Ester + Base R-B(OR)2->Transmetalation

Figure 1: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The key challenge in the cross-coupling of 2-amino-5-bromoisonicotinic acid lies in the potential for the amino and carboxylic acid groups to interfere with the catalytic cycle. The amino group can act as a ligand, potentially poisoning the palladium catalyst. The carboxylic acid can be deprotonated by the base required for transmetalation, which can affect solubility and reactivity. Therefore, the choice of catalyst, ligand, base, and solvent is critical to navigate these challenges.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Amino-5-bromoisonicotinic Acid

This protocol details a representative Suzuki-Miyaura coupling reaction. The specific boronic acid and reaction scale may be adjusted as needed, with corresponding adjustments to stoichiometry.

Materials and Reagents
ReagentGradeSupplier ExampleNotes
2-Amino-5-bromoisonicotinic acid≥97%Sigma-AldrichStarting material.
Arylboronic Acid≥98%Combi-BlocksThe coupling partner.
Pd(dppf)Cl₂·CH₂Cl₂Catalyst gradeStrem ChemicalsA robust and versatile catalyst for Suzuki couplings.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher ScientificThe base is crucial for the transmetalation step.
1,4-DioxaneAnhydrous, ≥99.8%Acros OrganicsA common solvent for Suzuki reactions, offering good solubility for a range of substrates.
Deionized WaterHigh purityMilliporeUsed in the solvent mixture to aid in the dissolution of the base and boronic acid.
Diethyl EtherAnhydrousEMD MilliporeFor product extraction.
Magnesium Sulfate (MgSO₄)AnhydrousSigma-AldrichFor drying the organic layer.
Hydrochloric Acid (HCl)1 M solutionVWRFor pH adjustment during workup.
Celite®Filtering agentSigma-AldrichTo aid in the removal of the palladium catalyst post-reaction.
Equipment
  • Schlenk flask or microwave vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature controller

  • Condenser

  • Nitrogen or Argon gas inlet

  • Standard laboratory glassware (separatory funnel, beakers, graduated cylinders)

  • Rotary evaporator

  • pH paper or pH meter

Step-by-Step Procedure

Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents 1. Add 2-amino-5-bromoisonicotinic acid, arylboronic acid, and K₂CO₃ to flask. Catalyst 2. Add Pd(dppf)Cl₂·CH₂Cl₂. Reagents->Catalyst Inert 3. Seal flask and purge with N₂/Ar for 10-15 min. Catalyst->Inert Solvent 4. Add degassed 1,4-dioxane and water. Inert->Solvent Heat 5. Heat reaction to 80-100 °C with vigorous stirring. Solvent->Heat Monitor 6. Monitor reaction progress by TLC or LC-MS (typically 4-16 h). Heat->Monitor Cool 7. Cool reaction to room temperature. Monitor->Cool Filter 8. Filter through Celite® to remove palladium residues. Cool->Filter Extract 9. Dilute with water and extract with an organic solvent (e.g., EtOAc). Filter->Extract Wash 10. Wash organic layer with brine. Extract->Wash Dry 11. Dry organic layer over MgSO₄, filter, and concentrate. Wash->Dry Purify 12. Purify by column chromatography or recrystallization. Dry->Purify

Figure 2: A generalized workflow for the palladium-catalyzed cross-coupling reaction.

  • Reagent Preparation: To a dry Schlenk flask, add 2-amino-5-bromoisonicotinic acid (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and potassium carbonate (2.0-3.0 eq).

    • Expert Insight: The use of excess boronic acid drives the reaction to completion. The choice of base is critical; while stronger bases like hydroxides can be used, they may promote undesired side reactions with the carboxylic acid. Potassium carbonate offers a good balance of reactivity and selectivity.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.01-0.05 eq).

    • Expert Insight: Pd(dppf)Cl₂ is an air-stable precatalyst that is reduced in situ to the active Pd(0) species. The dppf ligand is a bulky electron-rich phosphine that promotes oxidative addition and reductive elimination, and its bite angle is well-suited for many cross-coupling reactions.

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes. This is crucial to prevent the oxidation of the active Pd(0) catalyst.

  • Solvent Addition: Add degassed 1,4-dioxane and deionized water (typically in a 3:1 to 5:1 ratio). The solvent mixture should be thoroughly degassed by sparging with an inert gas for at least 30 minutes prior to use.

    • Expert Insight: The aqueous/organic solvent system is essential for dissolving both the organic starting materials and the inorganic base. Degassing is non-negotiable for reproducible results.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

  • Workup: a. Cool the reaction mixture to room temperature. b. Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with ethyl acetate. c. Transfer the filtrate to a separatory funnel and dilute with water. d. Carefully adjust the pH of the aqueous layer to ~3-4 with 1 M HCl. This will protonate the carboxylic acid, making it more soluble in the organic layer. e. Extract the aqueous layer with ethyl acetate (3x). f. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography or recrystallization to yield the desired 2-amino-5-arylisonicotinic acid.

Trustworthiness: A Self-Validating System

This protocol is designed to be self-validating through a series of in-process controls and observable milestones:

  • Color Change: A successful reaction will typically involve a color change from a light suspension to a darker, often black or dark brown, solution, indicating the formation of the active Pd(0) species.

  • TLC/LC-MS Monitoring: Regular monitoring provides clear evidence of the consumption of the starting material and the formation of the product. The appearance of a new spot (TLC) or a new peak with the expected mass (LC-MS) validates that the reaction is proceeding.

  • Workup pH Adjustment: The precipitation of the product upon acidification of the aqueous layer during workup can be a strong visual indicator of successful product formation, though this is not always the case depending on the product's solubility.

  • Troubleshooting:

    • No Reaction: If no product is observed, consider the quality of the reagents (especially the boronic acid and the dryness of the solvent), the efficiency of degassing, and the activity of the catalyst. A different palladium source or ligand may be required for particularly challenging substrates.

    • Low Yield: Incomplete reactions can often be pushed to completion by increasing the reaction time or temperature, or by adding a small additional portion of the catalyst and/or boronic acid. Poor workup technique, such as incomplete extraction, can also lead to low yields.

    • Side Reactions: The formation of homocoupled products (Ar-Ar and R-R) can occur. This can sometimes be suppressed by adjusting the stoichiometry of the reagents or by using a different catalyst system.

Conclusion

The palladium-catalyzed cross-coupling of 2-amino-5-bromoisonicotinic acid is a powerful tool for the synthesis of complex molecules in drug discovery. By understanding the underlying mechanism and carefully controlling the reaction parameters as outlined in this protocol, researchers can achieve reliable and high-yielding results. The key to success lies in the meticulous exclusion of oxygen, the appropriate choice of catalyst, base, and solvent, and careful monitoring of the reaction's progress.

References

Solubility of 2-Amino-5-(2,3-dichlorophenyl)isonicotinic acid in DMSO and DMF

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solubility Profiling of 2-Amino-5-(2,3-dichlorophenyl)isonicotinic Acid in Polar Aprotic Solvents

Executive Summary & Chemical Logic

This guide addresses the solubility characteristics of 2-Amino-5-(2,3-dichlorophenyl)isonicotinic acid , a structural scaffold often associated with kinase inhibition and pharmaceutical intermediates.[1]

The Challenge: This molecule possesses a "push-pull" electronic structure. The isonicotinic acid core (pyridine-4-carboxylic acid) combined with an amino group at position 2 creates a potential zwitterionic species (internal salt formation between the basic pyridine nitrogen/amino group and the acidic carboxylate).[1] Additionally, the 2,3-dichlorophenyl moiety adds significant lipophilicity and crystal lattice stability via


 stacking and halogen bonding.[1]

Solvent Selection Strategy:

  • DMSO (Dimethyl sulfoxide): The primary choice for biological stock solutions. It disrupts strong hydrogen bonding networks effectively.[1]

  • DMF (Dimethylformamide): A secondary alternative, often used in synthetic chemistry for coupling reactions (e.g., amide bond formation) where DMSO’s oxidizing potential might be a liability.[1][2]

Theoretical Solubility Profile:

  • Water: Predicted Low (< 0.1 mg/mL) due to the lipophilic dichlorophenyl ring and crystal lattice energy.

  • DMSO/DMF: Predicted High (> 50 mg/mL), but likely requires kinetic energy input (sonication/heat) to overcome the initial lattice energy barrier.[1]

Protocol A: Saturation Solubility Determination (Thermodynamic)

Use this protocol to determine the absolute maximum concentration for storage or synthesis.

Materials Required
  • Compound: 2-Amino-5-(2,3-dichlorophenyl)isonicotinic acid (Solid)[1]

  • Solvent: Anhydrous DMSO (Grade ≥ 99.9%) or DMF[1]

  • Equipment: Thermomixer (25°C), Benchtop Centrifuge, HPLC or UV-Vis Spectrophotometer.

Step-by-Step Methodology
  • Preparation of Supersaturated Solution:

    • Weigh approximately 5 mg of the compound into a 1.5 mL microcentrifuge tube.

    • Add 50 µL of solvent (DMSO or DMF) to target an initial concentration of 100 mg/mL.

    • Note: If the solid dissolves instantly, add more solid until a visible precipitate remains.

  • Equilibration (The "Shake-Flask" Adaptation):

    • Place the tube in a Thermomixer set to 25°C and 750 RPM .

    • Incubate for 24 hours .

    • Why? Short mixing times (1 hour) measure kinetic solubility, which often overestimates stability.[1] 24 hours ensures thermodynamic equilibrium.[1]

  • Separation:

    • Centrifuge at 14,000 x g for 10 minutes to pellet undissolved material.

    • Critical: Ensure the temperature remains constant during centrifugation to prevent precipitation triggered by cooling.

  • Quantification:

    • Carefully aspirate the supernatant.

    • Dilute 10 µL of supernatant into 990 µL of Methanol (1:100 dilution).

    • Analyze via HPLC-UV (254 nm) against a standard curve.[1]

Protocol B: Kinetic Solubility for Bioassays (High-Throughput)

Use this protocol when preparing stock solutions for cell culture or enzymatic assays to ensure the compound does not crash out upon dilution into aqueous buffers.

Workflow Logic

Kinetic solubility measures how well a pre-dissolved DMSO stock stays in solution when introduced to an aqueous environment (the "Spring" effect).

  • Stock Preparation:

    • Prepare a 10 mM stock solution in DMSO.

    • Calculation: MW ≈ 283.11 g/mol .[1] Dissolve 2.83 mg in 1 mL DMSO.

    • Sonication: Sonicate for 5 minutes at 40°C to ensure complete dissolution. Visually inspect for "schlieren" patterns (wavy lines), which indicate incomplete mixing.[1]

  • Stepwise Dilution Test (The "Cloud Point" Assay):

    • Prepare a 96-well plate with 190 µL of PBS (pH 7.4) per well.

    • Titrate the DMSO stock (10 mM) into the buffer:

      • Well 1: 0.5 µL stock (Final: ~25 µM, 0.25% DMSO)

      • Well 2: 1.0 µL stock (Final: ~50 µM, 0.5% DMSO)

      • Well 3: 2.0 µL stock (Final: ~100 µM, 1.0% DMSO)

    • Incubate for 2 hours at Room Temperature.

  • Readout:

    • Measure Absorbance at 620 nm (turbidity) or use Nephelometry.[1]

    • Threshold: An increase in OD > 0.005 above background indicates precipitation.

    • Application: If precipitation occurs at 50 µM, your biological assay limit is 25 µM.

Data Visualization: Solubility Workflow

The following diagram illustrates the decision matrix for handling this compound based on your specific application (Synthesis vs. Biology).

SolubilityWorkflow Start Start: 2-Amino-5-(2,3-dichlorophenyl) isonicotinic acid (Solid) Goal Define Goal Start->Goal Synth Synthesis / Purification Goal->Synth High Conc. Needed Bio Biological Assay (Stock Prep) Goal->Bio Stable Stock Needed SolvSelect Solvent: DMF or DMSO Synth->SolvSelect StockPrep Solvent: Anhydrous DMSO Bio->StockPrep Thermo Protocol A: Thermodynamic Solubility (Saturation + 24h Shake) SolvSelect->Thermo Kinetic Protocol B: Kinetic Solubility (10mM Stock -> PBS Dilution) StockPrep->Kinetic Heat Apply Heat (40°C) + Sonication to break Crystal Lattice Thermo->Heat If slow to dissolve Result2 Safe Assay Conc. (e.g. <50 µM in 1% DMSO) Kinetic->Result2 Result1 Max Conc. Determined (e.g. >50 mg/mL) Heat->Result1

Caption: Decision tree for selecting Thermodynamic (Synthesis) vs. Kinetic (Biology) solubility protocols.

Critical Handling & Storage Notes

1. The "Water Crash" Phenomenon: DMSO is highly hygroscopic (absorbs water from air).[1] 2-Amino-5-(2,3-dichlorophenyl)isonicotinic acid is hydrophobic.[1]

  • Risk:[1] If your DMSO stock absorbs water over time, the compound may silently precipitate inside the tube.

  • Solution: Use single-use aliquots stored at -20°C. Do not freeze-thaw the master stock more than 3 times.

2. Visual Confirmation: Always inspect thawed stocks. If you see a "pellet" or cloudiness:

  • Do not simply vortex.

  • Action: Heat to 37°C for 10 minutes and sonicate. If it does not redissolve, the compound may have crystallized into a more stable, less soluble polymorph.

3. DMF Specifics: If using DMF for chemical synthesis:

  • DMF decomposes to dimethylamine and carbon monoxide upon heating >100°C or prolonged storage.

  • Dimethylamine can react with the carboxylic acid moiety of your compound to form an unwanted amide byproduct. Use fresh, anhydrous DMF.

References

  • National Institutes of Health (NIH). (2003).[1] ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link][1]

Sources

Application Note: A Robust Protocol for the Esterification of 2-Amino-5-(2,3-dichlorophenyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, field-proven protocol for the efficient esterification of 2-Amino-5-(2,3-dichlorophenyl)isonicotinic acid, a structurally complex heterocyclic carboxylic acid relevant to pharmaceutical and materials science research. Direct esterification of this substrate presents challenges due to the presence of a nucleophilic amino group and potential steric hindrance from the dichlorophenyl moiety. Standard methods like Fischer-Speier esterification risk side reactions and degradation due to harsh acidic conditions.[1][2] This guide details a superior approach using the Steglich esterification, which proceeds under mild, neutral conditions, ensuring high yield and purity of the desired ester product. We provide a comprehensive, step-by-step methodology, mechanistic insights, and expert commentary to ensure reproducible success for researchers in drug development and organic synthesis.

Introduction: The Challenge of Esterifying a Multifunctional Pyridine

2-Amino-5-(2,3-dichlorophenyl)isonicotinic acid is a molecule featuring three key functional regions: a pyridine core, a carboxylic acid group, and an amino group. The ester derivatives of such compounds are often critical intermediates in the synthesis of biologically active molecules. However, the simultaneous presence of a carboxylic acid and a nucleophilic amine complicates traditional esterification strategies.

  • Fischer-Speier Esterification: This classic method, involving an alcohol in the presence of a strong acid catalyst, is often incompatible with acid-sensitive substrates.[1] The amino and pyridine nitrogen groups would be protonated, potentially requiring harsh, high-temperature conditions that can lead to low yields and product degradation.[2][3]

  • Acyl Chloride Formation: Conversion to a highly reactive acyl chloride using reagents like thionyl chloride, followed by reaction with an alcohol, is another common route.[4][5] However, this two-step process involves harsh reagents and the potential for side reactions at the unprotected amino group.

Given these challenges, a method that operates under mild, neutral conditions is paramount. The Steglich Esterification is the ideal choice. It utilizes a carbodiimide coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), to activate the carboxylic acid in situ at room temperature.[6][7] This method is renowned for its compatibility with sensitive functional groups and its effectiveness with sterically hindered substrates, making it perfectly suited for this application.[6][8]

The Steglich Esterification Mechanism

The elegance of the Steglich reaction lies in its activation pathway. The carbodiimide (EDC) first reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to a side reaction, an intramolecular rearrangement to a stable N-acylurea, which would halt the desired reaction.[9] This is where the catalytic amount of DMAP is crucial. As a superior nucleophile, DMAP rapidly intercepts the O-acylisourea to form a reactive acyl-pyridinium intermediate ("active ester").[7][8] This species is highly electrophilic and readily reacts with the alcohol to furnish the final ester product, regenerating the DMAP catalyst.

Steglich_Mechanism Steglich Esterification Mechanism RCOOH Carboxylic Acid (Substrate) O_acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_acylisourea + EDC EDC EDC (Coupling Agent) EDC->O_acylisourea Acyl_pyridinium Acyl-Pyridinium (Active Ester) O_acylisourea->Acyl_pyridinium + DMAP Urea Urea Byproduct O_acylisourea->Urea + Alcohol (slow) N_acylurea N-Acylurea (Side Product) O_acylisourea->N_acylurea Rearrangement (suppressed by DMAP) DMAP_cat DMAP (Catalyst) DMAP_cat->Acyl_pyridinium Ester Ester Product (RCOOR') Acyl_pyridinium->Ester + Alcohol Alcohol Alcohol (R'-OH) Alcohol->Ester Ester->DMAP_cat (DMAP regenerated)

Caption: The catalytic cycle of the Steglich Esterification.

Detailed Experimental Protocol

This protocol describes the synthesis of the methyl ester as a representative example. The procedure can be adapted for other primary or secondary alcohols.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
2-Amino-5-(2,3-dichlorophenyl)isonicotinic acid>98%Custom SynthesisStarting material. Ensure it is dry.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Synthesis GradeSigma-AldrichWater-soluble carbodiimide. Store under inert gas.
4-Dimethylaminopyridine (DMAP)>99%, ReagentPlus®Sigma-AldrichCatalyst. Highly effective but toxic.
Methanol (MeOH)Anhydrous, >99.8%Fisher ScientificNucleophile and co-solvent. Use a fresh bottle.
Dichloromethane (DCM)Anhydrous, >99.8%Fisher ScientificReaction solvent. Use from a solvent purification system or a sealed bottle.
Hydrochloric Acid (HCl)1 M aqueous solutionVWRFor workup.
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous solutionLab PreparedFor workup.
Brine (Saturated NaCl)Aqueous solutionLab PreparedFor workup.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeVWRDrying agent.
Silica Gel230-400 meshSorbent Tech.For column chromatography.
Step-by-Step Procedure

Reaction Setup:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-Amino-5-(2,3-dichlorophenyl)isonicotinic acid (1.0 eq).

  • Add anhydrous Dichloromethane (DCM) to achieve a concentration of approximately 0.1 M relative to the starting acid.

  • Add the desired alcohol (e.g., Methanol, 1.5 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Seal the flask with a septum and place it under an inert atmosphere (Nitrogen or Argon). Stir the mixture at room temperature until all solids are dissolved.

Reaction Execution: 5. In a single portion, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) to the stirred solution at room temperature. 6. Allow the reaction to stir at room temperature for 12-24 hours.

Monitoring the Reaction: 7. Progress can be monitored by Thin Layer Chromatography (TLC). Use a mobile phase such as 50% Ethyl Acetate in Hexanes. The product ester should have a higher Rf value than the starting carboxylic acid.

Workup Procedure: 8. Once the reaction is complete, dilute the mixture with an equal volume of DCM. 9. Transfer the solution to a separatory funnel. 10. Wash the organic layer sequentially with:

  • 1 M HCl (2 x 20 mL) - to remove DMAP and any unreacted EDC.
  • Saturated NaHCO₃ solution (2 x 20 mL) - to neutralize any remaining acid.
  • Brine (1 x 20 mL) - to remove bulk water.
  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification: 12. Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of Ethyl Acetate in Hexanes (e.g., 10% to 50%) to isolate the pure ester.

Workflow and Data

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep 1. Dissolve Acid, Alcohol, & DMAP in Anhydrous DCM reaction 2. Add EDC Stir at RT for 12-24h prep->reaction monitor 3. Monitor by TLC reaction->monitor dilute 4. Dilute with DCM monitor->dilute Reaction Complete extract 5. Aqueous Washes (HCl, NaHCO₃, Brine) dilute->extract dry 6. Dry & Concentrate extract->dry purify 7. Column Chromatography dry->purify product Pure Ester Product purify->product

Caption: High-level workflow for Steglich esterification.

Table of Reaction Parameters
ParameterValueMolar Ratio (eq)
Carboxylic Acid2.97 g1.0
Methanol (MeOH)0.48 mL1.5
EDC2.30 g1.2
DMAP0.12 g0.1
Solvent (DCM)100 mL-
Expected Yield 2.5-2.8 g (80-90%) -

Note: Quantities are based on a 10 mmol scale of the starting carboxylic acid (MW ≈ 297.11 g/mol ).

Troubleshooting and Expert Insights

  • Issue: Low or No Conversion.

    • Cause: Moisture in the reaction. Carbodiimides are sensitive to water.

    • Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and fresh, high-purity reagents. Run the reaction under a strict inert atmosphere.

  • Issue: Formation of N-acylurea Side Product.

    • Cause: The rate of DMAP-catalyzed acyl transfer is slower than the O- to N-acyl rearrangement of the O-acylisourea intermediate.

    • Solution: Ensure the DMAP is fully dissolved and active. While 0.1 eq is standard, increasing to 0.2 eq can sometimes accelerate the desired pathway.

  • Issue: Difficult Purification.

    • Cause: The urea byproduct from EDC is water-soluble, but if it precipitates in the organic layer, it can complicate handling.

    • Solution: The acidic wash (1 M HCl) is critical as it protonates and solubilizes the urea byproduct in the aqueous layer, facilitating its removal.[10] If DCC were used instead of EDC, the resulting dicyclohexylurea (DCU) is insoluble and can often be removed by simple filtration before aqueous workup.[7]

Conclusion

The Steglich esterification provides a highly efficient, mild, and reliable method for the synthesis of esters from 2-Amino-5-(2,3-dichlorophenyl)isonicotinic acid. By avoiding the harsh conditions of traditional methods, this protocol ensures the integrity of the amino functional group, leading to cleaner reactions and higher yields. The procedure is robust, scalable, and well-suited for the synthesis of complex intermediates in a drug discovery or medicinal chemistry setting.

References

  • Fiveable. (2025). Steglich Esterification Definition.
  • Grokipedia. (n.d.). Steglich esterification.
  • Master Organic Chemistry. (n.d.). Acid Chloride to Ester (ROH, pyridine) | Mechanism + Exam Traps.
  • Organic Chemistry Portal. (n.d.). Steglich Esterification.
  • Wikipedia. (n.d.). Steglich esterification.
  • Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405–6413.
  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
  • Poulsen, S. A., & Christensen, M. S. (2002). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 7(5), 433-438. Available at: [Link]

  • Jakobsen, P., et al. (2002). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules.
  • ResearchGate. (2019). What is the best work-up for acetic anhydride/pyradine acetylation?.
  • Sneddon, H. F., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry.
  • BenchChem. (2025). Application Notes and Protocols for the Esterification of 6-Fluoro-pyrazine-2-carboxylic Acid.
  • ResearchGate. (2017). Any procedure for the esterification of isonicotinic acid?.
  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
  • Wikipedia. (n.d.). Fischer–Speier esterification.
  • Chemistry Steps. (2021). Fischer Esterification.
  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • OperaChem. (2024). Fischer Esterification-Typical Procedures.

Sources

Troubleshooting & Optimization

Removing palladium impurities from 2-Amino-5-(2,3-dichlorophenyl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Palladium Removal Guide Topic: Purification of 2-Amino-5-(2,3-dichlorophenyl)isonicotinic acid Case ID: PD-ISO-23DC

Executive Summary & Diagnostic Assessment

The Challenge: You are attempting to remove Palladium (Pd) from 2-Amino-5-(2,3-dichlorophenyl)isonicotinic acid .[1] This is not a standard purification scenario. Your molecule contains three distinct moieties that actively fight against purification:

  • Pyridine Nitrogen (Position 1): A classic ligand for Pd(II).

  • Exocyclic Amine (Position 2): Increases electron density, strengthening the metal-ligand bond.

  • Carboxylic Acid (Position 4): Creates zwitterionic solubility issues, limiting the use of standard non-polar chromatography.

The "Chelation Trap": Standard silica chromatography often fails here because the Pd is not just "stuck" to the silica; it is chemically chelated to your product. To remove it, you must introduce a ligand with a higher binding affinity (K_eq) for Palladium than your API (Active Pharmaceutical Ingredient) possesses.

Regulatory Targets (ICH Q3D): Before proceeding, confirm your target limits based on administration route:

  • Oral: < 10–20 ppm (most common R&D target).

  • Parenteral (Injectable): < 1–2 ppm.

Method Selection: The Decision Matrix

Use the following flowchart to select the correct protocol based on your current Pd levels and solubility profile.

Pd_Removal_Strategy Start START: Initial Pd Assessment Check_Level Current Pd Level? Start->Check_Level High_Pd > 500 ppm (Visible Black/Grey) Check_Level->High_Pd Low_Pd < 500 ppm (Trace/Yellow) Check_Level->Low_Pd Method_A Method A: Activated Carbon (Bulk Removal) High_Pd->Method_A Pre-treatment Solubility Solubility Check Low_Pd->Solubility Method_B Method B: Si-Thiol/DMT Scavengers (Precision Polishing) Solubility->Method_B Soluble in MeOH/THF/DMF Method_C Method C: L-Cysteine Extraction (Aqueous Phase) Solubility->Method_C Soluble in Basic Water (pH > 8) Method_A->Low_Pd If Pd drops <500ppm End QC: ICP-MS Check Method_B->End Filter & Isolate Method_C->End Precipitate & Filter

Caption: Decision matrix for selecting the optimal Palladium removal strategy based on initial contamination load and solvent compatibility.

Technical Protocols

Protocol A: Functionalized Silica Scavenging (The Gold Standard)

Best for: Polishing (<500 ppm to <10 ppm) when the product is soluble in organic solvents.

The Science: Silica-bound scavengers (like Si-Thiol or Si-DMT) use sulfur atoms to form a covalent-like bond with Pd. Because your molecule has an amino group, avoid acidic scavengers (like sulfonic acid resins) which will bind your product, reducing yield.

Recommended Scavengers:

Scavenger Type Functionality Mechanism Best For
Si-Thiol 1-Propanethiol Monodentate binding Pd(0), Pd(II), Ag, Pb
Si-DMT Dimercaptotriazine Bidentate chelation Difficult Pd species, Ru, Rh

| Si-TMT | Trithiocyanuric acid | Tridentate chelation | Highest affinity (slow kinetics) |

Step-by-Step Procedure:

  • Dissolution: Dissolve your crude isonicotinic acid derivative in DMF , DMSO , or MeOH/THF (1:1) .

    • Note: If solubility is poor, heat to 50°C.

  • Loading: Add Si-Thiol or Si-DMT at a ratio of 4–5 equivalents relative to the residual Pd content.

    • Rule of Thumb: If Pd content is unknown, add 10% w/w of scavenger relative to the mass of the crude product.

  • Incubation: Stir at 50–60°C for 4–12 hours.

    • Critical: Room temperature is often insufficient for pyridine-chelated Pd. Heat provides the kinetic energy to break the API-Pd bond and transfer Pd to the sulfur.

  • Filtration: Filter the suspension through a 0.45 µm PTFE pad or Celite to remove the silica.

  • Isolation: Concentrate the filtrate or precipitate the product by adding water/acid (adjusting to the isoelectric point, approx pH 3-4).

Protocol B: The L-Cysteine Wash (Aqueous Extraction)

Best for: Large scale operations or when silica scavengers are too expensive.

The Science: L-Cysteine is a water-soluble amino acid with a high affinity for Pd. It extracts Pd from the organic phase (or solid suspension) into the aqueous phase.

Step-by-Step Procedure:

  • Preparation: Dissolve the crude product in 1M NaOH (The carboxylic acid will deprotonate, making the molecule water-soluble as a sodium salt).

  • Scavenging: Add L-Cysteine (10–20 wt% relative to crude product).

  • Digestion: Stir the basic solution at 50°C for 1 hour. The solution typically turns dark/yellow as the Pd-Cysteine complex forms.

  • Filtration (Optional): If activated carbon was also used, filter it now.

  • Precipitation: Slowly acidify the mixture with 1M HCl to pH 3–4.

    • Mechanism:[2][3][4][5][6] The isonicotinic acid product will precipitate. The Pd-Cysteine complex remains soluble in the aqueous mother liquor.

  • Wash: Filter the solid and wash extensively with water to remove the soluble Pd-Cysteine complex.

Troubleshooting & FAQs

Q1: I used Activated Carbon, but my yield dropped by 30%. Why? A: Your molecule contains an aromatic system (dichlorophenyl + pyridine) which has high affinity for the graphitic planes of activated carbon.

  • Fix: Switch to Protocol A (Si-Thiol) . Silica scavengers are chemically selective for metals and will not adsorb your organic aromatic product.

Q2: The Pd level is stuck at 50 ppm despite using Si-Thiol. What is happening? A: You likely have Pd nanoparticles rather than Pd ions. Simple thiols struggle to bind bulk metal clusters.

  • Fix: Add a filtration step through Celite before adding the scavenger to remove bulk metal.[7]

  • Fix 2: Switch to Si-DMT (Dimercaptotriazine) or Si-TMT , which have higher denticity and can sometimes "etch" Pd clusters more effectively.

Q3: My product is not soluble in MeOH or THF. Can I scavenge in DMSO? A: Yes, Si-Thiol and Si-DMT are compatible with DMSO. However, DMSO itself is a weak ligand for Pd. You must heat the reaction to >60°C to ensure the scavenger out-competes the solvent and the API.

Q4: Can I use TMT (Trimercaptotriazine) sodium salt directly? A: Yes, but be careful. TMT-Na is water-soluble. If you add it to a reaction, it precipitates Pd as a fine solid complex. You must then be able to filter that fine solid out. If your product also precipitates, you cannot separate them. Si-TMT (Silica-supported) is safer because the Pd stays on the silica beads, which are easily filtered from your dissolved product.

References

  • ICH Q3D Elemental Impurities Guidance for Industry. International Council for Harmonisation (ICH).[3] (2019).[8][9] Available at: [Link]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Available at: [Link]

  • Biotage Application Note. (2023). "How to Remove Palladium in Three Easy Steps." Available at: [Link]

Sources

Technical Support Center: Recrystallization of 2-Amino-5-(2,3-dichlorophenyl)isonicotinic acid

[1][2]

Status: Operational Ticket ID: CHEM-SUP-2A5D-ISO Subject Matter Expert: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary & Solvent Selection Matrix

Compound Analysis: 2-Amino-5-(2,3-dichlorophenyl)isonicotinic acid is a "push-pull" zwitterionic system.[1][2] It contains a basic 2-amino pyridine core, an acidic carboxylic acid at C4, and a lipophilic 2,3-dichlorophenyl ring at C5.[1][2]

  • Challenge: The zwitterionic nature creates a high crystal lattice energy (high melting point), making it insoluble in standard low-boiling organics (DCM, Ether).[2]

  • Opportunity: The lipophilic dichlorophenyl group allows for solubility in hot alcohols or polar aprotic solvents, distinguishing it from simple amino-isonicotinic acids.[2]

Solvent Compatibility Matrix
Solvent SystemRoleSuitabilityTechnical Notes
DMSO / Water Primary ⭐⭐⭐⭐⭐Best for Bulk Purity. Dissolve in min.[1][2] DMSO; add water to crash out.[1][2] Excellent for removing inorganic salts (Pd catalysts).[1][2]
DMF / Ethanol Secondary⭐⭐⭐⭐Best for Drying. DMF dissolves; Ethanol acts as anti-solvent.[1][2] Easier to dry than DMSO/Water.[1][2]
Glacial Acetic Acid Thermal⭐⭐⭐⭐Best for Polymorph Control. Soluble hot; crystallizes on cooling.[1][2] Breaks zwitterionic interactions temporarily.
Ethanol / Water Thermal⭐⭐⭐Only works if the solid is not highly crystalline.[2] Risk of "oiling out" due to the lipophilic phenyl ring.
Ethyl Acetate Anti-Solvent⭐⭐Poor solubility for the zwitterion.[2] Use only to wash the final filter cake.[2]

Interactive Troubleshooting Guide (FAQs)

Q1: The product is "oiling out" instead of crystallizing. Why?

Diagnosis: This is a Liquid-Liquid Phase Separation (LLPS).[1][2] The lipophilic 2,3-dichlorophenyl ring lowers the solubility in water/alcohol mixtures, causing the compound to separate as a supercooled oil before it can nucleate. Corrective Action:

  • Re-heat the mixture until clear.

  • Add a "Bridge Solvent": Add 5-10% volume of the dissolving solvent (e.g., DMSO or Acetic Acid) to increase solubility slightly.[2]

  • Seed the mixture: Add a tiny crystal of pure product at the cloud point (

    
    ).
    
  • Slow Down: Cool at a rate of 5°C/hour. Rapid cooling traps impurities and promotes oiling.[1][2]

Q2: My yield is low (<50%), but the mother liquor is still yellow.

Diagnosis: The compound is likely trapped in its zwitterionic form in the mother liquor, or the pH is not at the Isoelectric Point (pI). Corrective Action:

  • pH Adjustment: Check the pH of the mother liquor. The theoretical pI is likely between pH 3.5–4.5.[2]

    • If pH < 3: Add Sodium Acetate (buffer) to raise pH.[1][2]

    • If pH > 6: Add dilute Acetic Acid.[1][2]

  • Precipitate Recovery: Concentrate the mother liquor to 20% volume and dilute with water to recover the "second crop" (lower purity).

Q3: How do I remove the decarboxylated impurity (2-Amino-5-(2,3-dichlorophenyl)pyridine)?

Diagnosis: Decarboxylation occurs if the reaction was heated too high (>120°C) or during prolonged acidic reflux.[2] This impurity lacks the carboxylic acid and is much less polar.[2] Corrective Action:

  • Basic Wash: Dissolve the crude solid in 1M NaOH (The product dissolves as the carboxylate salt; the impurity remains insoluble).

  • Filter: Filter off the insoluble impurity.[2][3][4]

  • Re-acidify: Slowly add 1M HCl to the filtrate to pH 4 to precipitate the pure acid.

Standard Operating Protocols (SOPs)

Protocol A: The "Anti-Solvent" Method (DMSO/Water)

Recommended for initial purification after synthesis (Suzuki Coupling).

  • Dissolution: Place 10 g of Crude Solid in a flask. Add DMSO (approx. 3–5 volumes, 30–50 mL) and stir at 40–50°C until fully dissolved.

    • Tip: If the solution is dark black (Pd residues), filter through a Celite pad while warm.[2]

  • Nucleation: Slowly add Water dropwise to the stirring DMSO solution. Stop when a faint permanent turbidity (cloudiness) appears.[1][2][3][5]

  • Seeding: Add a seed crystal (if available). Stir for 30 minutes at 40°C.

  • Crystallization: Continue adding Water slowly (over 1 hour) until the ratio is roughly 1:1 (DMSO:Water).

  • Cooling: Cool the slurry to room temperature, then to 0–5°C.

  • Filtration: Filter the white/off-white solid.[1][2] Wash the cake with Water (2x) and then Acetone (1x, cold) to remove residual DMSO.[2]

Protocol B: The "Thermal" Method (Glacial Acetic Acid)

Recommended for final polishing to achieve >99.5% HPLC purity.

  • Slurry: Suspend the solid in Glacial Acetic Acid (5 volumes).

  • Reflux: Heat to reflux (118°C). The solid should dissolve completely.[2]

    • Warning: Do not hold at reflux for >1 hour to avoid decarboxylation.[1][2]

  • Cooling: Remove from heat. Allow to cool slowly to room temperature without stirring (static crystallization) to grow larger needles.[1][2]

  • Filtration: Collect crystals. Wash with a small amount of cold Acetic Acid, followed by copious water to remove acid traces.[2]

  • Drying: Dry under vacuum at 50°C for 24 hours. (Acetic acid solvates are common; ensure thorough drying).[1][2]

Decision Logic & Workflow Visualization

Recrystallization_LogicStartStart: Crude SolidCheck_ImpurityCheck Impurity Profile(HPLC/TLC)Start->Check_ImpurityDecarb_ImpurityContains DecarboxylatedImpurity?Check_Impurity->Decarb_ImpurityAcid_BaseProtocol C: Acid/Base Extraction(Dissolve in NaOH -> Filter -> Acidify)Decarb_Impurity->Acid_BaseYesSolubility_CheckSolubility CheckDecarb_Impurity->Solubility_CheckNoAcid_Base->Solubility_CheckAfter ReprecipitationHigh_MPHigh MP / Zwitterion(Hard to dissolve)Solubility_Check->High_MPDMSO_MethodProtocol A: DMSO/Water(Anti-Solvent Precipitation)High_MP->DMSO_MethodBulk / DirtyAcOH_MethodProtocol B: Glacial Acetic Acid(Thermal Recrystallization)High_MP->AcOH_MethodPolishing / FinalFinal_WashWash: Water then Cold AcetoneDMSO_Method->Final_WashAcOH_Method->Final_WashDryDry: 50°C VacuumFinal_Wash->Dry

Caption: Decision tree for selecting the optimal purification pathway based on impurity profile and solubility characteristics.

References

  • Solubility of Isonicotinic Acid Derivatives: Wang, J., et al. "Solubility of isonicotinic acid in water and organic solvents."[2] Journal of Chemical & Engineering Data 54.9 (2009): 2672-2674.[1][2] Link[1][2]

  • Synthesis of 2-Amino-5-arylpyridines: Garg, N. K., et al. "Amination of Aryl Alcohol Derivatives."[1][2] U.S. Patent US9567307B2. (2017).[1][2] Link

  • Recrystallization of Zwitterionic Pyridines: "Purification of 2-amino-pyridine-carboxylic acids." BenchChem Technical Library. (2025).[1][2] Link[1][2]

  • General Recrystallization Techniques: MIT OpenCourseWare. "Two-Solvent Recrystallization Guide." 5.301 Chemistry Laboratory Techniques Manual. Link

Resolving regioisomer formation in 2-amino-5-arylpyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Amino-5-Arylpyridine Synthesis Subject: Troubleshooting Regioisomer Control & Reaction Optimization Ticket ID: #PYR-5-ARYL-001 Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary

The synthesis of 2-amino-5-arylpyridines is a critical workflow in kinase inhibitor discovery.[1] The primary challenge users face is regioisomer contamination —specifically distinguishing and preventing the formation of the C3-isomer or C3,5-disubstituted byproducts during the precursor stage.

This guide replaces standard linear protocols with a diagnostic troubleshooting framework . It focuses on the two critical failure points:

  • Upstream: Regioselective halogenation of 2-aminopyridine.

  • Downstream: Chemoselective Suzuki-Miyaura coupling in the presence of a free amine.

Module 1: The Precursor Bottleneck (Halogenation)

The Problem: Users often report "isomeric mixtures" when attempting to synthesize the 2-amino-5-bromopyridine precursor. The Reality: The primary impurity is rarely the 3-bromo regioisomer alone, but rather the 2-amino-3,5-dibromopyridine (over-bromination) or residual starting material. The amino group is a powerful ortho/para director, but steric hindrance favors the C5 (para) position.

Diagnostic Protocol: Optimizing Bromination
VariableStandard Protocol (

/AcOH)
Optimized Protocol (NBS/ACN)Why Change?
Reagent Elemental Bromine (

)
N-Bromosuccinimide (NBS) NBS provides a slow, controlled release of electrophilic bromine, minimizing over-bromination at C3.
Temperature Ambient to 50°C0°C to 10°C Lower temperatures kinetically favor the C5 position and suppress the formation of the thermodynamic di-bromo product.
Stoichiometry 1.0 - 1.1 eq0.95 - 1.0 eq Slight substoichiometry ensures no excess bromine is available for the second addition at C3.
Purification Acid/Base extractionSlurry Wash (Petroleum Ether) The 3,5-dibromo impurity is significantly more soluble in non-polar solvents than the mono-bromo product.
Troubleshooting Q&A

Q: I see a secondary spot on TLC (


) above my product. Is this the C3 isomer? 
A:  It is likely the 2-amino-3,5-dibromopyridine .
  • Fix: Do not attempt column chromatography yet. Perform a slurry wash of your crude solid with hot petroleum ether or hexanes. The di-bromo impurity will dissolve; the desired 2-amino-5-bromopyridine will remain as a solid. Filtration usually yields >95% purity [1].

Q: Why not use direct C-H arylation to skip the bromide? A: While academically interesting, direct C-H arylation of 2-aminopyridine often suffers from poor C5 vs. C3 selectivity unless specific directing groups or transient ligands are used [2]. For robust scale-up, the Halogenation


 Suzuki  route is more reliable.

Module 2: The Coupling Interface (Suzuki-Miyaura)

The Problem: "The reaction stalled at 40% conversion" or "I see dehalogenation but no coupling." The Reality: The free amino group (


) can coordinate to Palladium, poisoning the catalyst. Additionally, heteroaryl boronic acids are prone to protodeboronation .
Workflow Visualization: Reaction Logic

SuzukiLogic start Start: Suzuki Coupling (2-NH2-5-Br-Pyridine + Ar-B(OH)2) check_conv Check Conversion (LCMS) start->check_conv low_conv Low Conversion (<50%) check_conv->low_conv Stalled proto Protodeboronation Observed (Ar-H formed) check_conv->proto Side Product sol_cat Solution: Catalyst Poisoning Switch to Pd(dppf)Cl2 or XPhos Pd G3 Increase Temp to 80-100°C low_conv->sol_cat Free amine interference sol_base Solution: Boronic Instability Switch Base: Na2CO3 -> K3PO4 Reduce Water ratio proto->sol_base Hydrolytic instability

Figure 1: Decision logic for troubleshooting Suzuki coupling failures with aminopyridines.

Critical Optimization Parameters
  • Catalyst Selection:

    • Avoid:

      
      . It is too labile and easily poisoned by the pyridine nitrogen or the free amine.
      
    • Recommended:

      
        or 
      
      
      
      . These bulky, bidentate or Buchwald ligands prevent amine coordination to the metal center [3].
  • Base & Solvent Effects:

    • If your boronic acid is a heterocycle (e.g., pyrazole, imidazole), use

      
        (mild) instead of 
      
      
      
      or
      
      
      . Strong bases accelerate protodeboronation.
    • Solvent: 1,4-Dioxane/Water (4:1) is the gold standard. The water is necessary for the transmetallation step but keep the ratio low if deboronation is observed.

Module 3: Analytical Forensics (NMR Verification)

The Problem: "How do I prove I have the 2,5-isomer and not the 2,3-isomer?" The Solution:


 NMR Coupling Constants (

values). The substitution pattern on the pyridine ring dictates the splitting.
NMR Fingerprint Table
IsomerProton H3Proton H4Proton H6Key Feature
2-Amino-5-Aryl (Target)Doublet (

Hz)
Doublet of Doublets (

Hz)
Doublet (

Hz)
H3 and H4 show strong ortho coupling. H6 is a distinct meta-split doublet.
2-Amino-3-Aryl (Impurity)N/A (Substituted)Doublet of Doublets (

Hz)
Doublet of Doublets (

Hz)
Loss of the H3 signal. H4/H5/H6 show complex ABC system.
3,5-Dibromo (Precursor Impurity)N/ADoublet (

Hz)
Doublet (

Hz)
Two doublets with small coupling. No large ortho coupling (

Hz) exists.

Verification Protocol:

  • Zoom into the aromatic region (6.5 - 8.5 ppm).

  • Identify the proton ortho to the amino group (H3). In the desired 5-aryl product , this proton is unsubstituted and will appear as a doublet with a large coupling constant (~8.5 Hz) due to its neighbor H4.

  • If you see two small doublets (

    
     Hz), you have the 3,5-disubstituted  impurity.
    

Standard Operating Procedure (SOP): 2-Amino-5-Bromopyridine Synthesis

Objective: Synthesis of high-purity precursor for Suzuki coupling.

  • Setup: Charge a reaction vessel with 2-aminopyridine (1.0 eq) and Acetonitrile (10 V) . Cool to 0–5°C .

  • Addition: Dissolve N-Bromosuccinimide (NBS, 0.95 eq) in Acetonitrile (5 V). Add dropwise over 60 minutes. Do not rush—exotherms promote di-bromination.

  • Reaction: Stir at 0–10°C for 2 hours. Monitor by HPLC/TLC.

  • Quench: Add water (15 V). The product may precipitate.[2]

  • Purification (Critical):

    • Filter the crude solid.[1]

    • Slurry Wash: Suspend the solid in hot Petroleum Ether (60-80°C) or Hexanes for 30 minutes.

    • Filter while hot. The filtrate contains the 3,5-dibromo impurity.[3] The filter cake is pure 2-amino-5-bromopyridine .

  • Yield Expectation: 75-85% yield; >98% purity.

References

  • Organic Syntheses. 2-Amino-5-bromopyridine. Org. Synth. 1965, 45, 107. Link (Verified protocol for purification via solubility difference).

  • National Institutes of Health (PubMed). Direct C(3)5-H Polyfluoroarylation of 2-Amino/alkoxy Pyridines Enabled by a Transient and Electron-deficient Palladium Intermediate. Chemistry. 2023 Jul 20. Link (Discussion on C3 vs C5 selectivity challenges in direct arylation).

  • BenchChem Application Notes. Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine with Arylboronic Acids. Link (General protocols for aminopyridine couplings).

  • RSC Advances. Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines. Org. Biomol. Chem., 2018.[4][5][6] Link (Modern halogenation selectivity studies).

Sources

Validation & Comparative

A Comparative Guide to Establishing HPLC Purity Standards for 2-Amino-5-(2,3-dichlorophenyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a novel compound like 2-Amino-5-(2,3-dichlorophenyl)isonicotinic acid, establishing a robust analytical method for purity determination is a critical early-stage milestone. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of this compound, grounded in scientific principles and regulatory expectations.

The Criticality of Purity for 2-Amino-5-(2,3-dichlorophenyl)isonicotinic Acid

2-Amino-5-(2,3-dichlorophenyl)isonicotinic acid, a substituted isonicotinic acid derivative, likely serves as a key intermediate or a potential API. Unwanted chemicals, such as process-related impurities or degradation products, can remain with the API.[1] The presence of these impurities, even in trace amounts, can significantly impact the safety and efficacy of the final drug product.[1] Therefore, a highly specific and sensitive analytical method is paramount to ensure the quality and consistency of the substance.

Primary Analytical Approach: Reversed-Phase HPLC (RP-HPLC)

A stability-indicating reversed-phase HPLC (RP-HPLC) method is the workhorse for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.[2] For 2-Amino-5-(2,3-dichlorophenyl)isonicotinic acid, a C18 column is a logical starting point for method development, given the compound's aromatic and moderately polar nature.

Proposed RP-HPLC Method Parameters
ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent retention and separation for a wide range of non-polar to moderately polar compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape and provides an acidic pH to ensure the carboxylic acid and amino groups are in a consistent protonation state.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC, offering good elution strength and low UV cutoff.
Gradient 20% to 80% B over 20 minutesA gradient elution is necessary to separate the main peak from potential impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.
Detection UV at 254 nmAromatic compounds typically exhibit strong absorbance at this wavelength. A photodiode array (PDA) detector is recommended to assess peak purity.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

This proposed method is designed to be a robust starting point for the purity determination of 2-Amino-5-(2,3-dichlorophenyl)isonicotinic acid, capable of separating the main compound from potential impurities and degradation products.

Potential Impurities

The specificity of an analytical method is its ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. For 2-Amino-5-(2,3-dichlorophenyl)isonicotinic acid, potential impurities could arise from the synthetic route or degradation. These may include:

  • Starting materials: Unreacted precursors used in the synthesis.

  • Intermediates: Compounds formed during the synthesis that have not fully converted to the final product.

  • By-products: Resulting from side reactions during the synthesis.

  • Degradation products: Formed due to exposure to light, heat, or reactive substances.

A forced degradation study would be essential to generate potential degradation products and demonstrate the stability-indicating nature of the HPLC method.

Method Validation: A Self-Validating System

Validation of an analytical method is the process of confirming that the procedure is suitable for its intended purpose.[2] The validation should be performed in accordance with International Council for Harmonisation (ICH) guidelines.[3]

Key Validation Parameters
ParameterAcceptance Criteria
Specificity The peak for 2-Amino-5-(2,3-dichlorophenyl)isonicotinic acid should be well-resolved from all potential impurities and degradation products. Peak purity analysis by PDA should show no co-eluting peaks.
Linearity A linear relationship between concentration and peak area with a correlation coefficient (r²) of ≥ 0.999 over the specified range.
Range Typically 80% to 120% of the test concentration for assay and a wider range for impurity quantification.[2][4]
Accuracy Recovery of spiked analyte should be within 98.0% to 102.0%.
Precision Repeatability (intra-day) and intermediate precision (inter-day, different analyst, different instrument) should show a relative standard deviation (RSD) of ≤ 2.0%.[3]
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1, with acceptable precision and accuracy.
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature).

Comparative Analysis: RP-HPLC vs. Ultra-High-Performance Liquid Chromatography (UHPLC)

For high-throughput analysis and improved separation efficiency, Ultra-High-Performance Liquid Chromatography (UHPLC) presents a compelling alternative to conventional HPLC.

FeatureRP-HPLCUHPLC
Particle Size 3-5 µm< 2 µm
Analysis Time Longer (e.g., 20-30 min)Shorter (e.g., 2-5 min)
Resolution GoodExcellent
Sensitivity GoodHigher
Solvent Consumption HigherLower
System Pressure Lower (< 400 bar)Higher (> 1000 bar)
Instrument Cost LowerHigher

While UHPLC offers significant advantages in speed and resolution, the initial investment in instrumentation is higher. The choice between HPLC and UHPLC will depend on the specific needs of the laboratory, including sample throughput requirements and budget.

Experimental Protocols

Step-by-Step HPLC Method Validation Workflow
  • System Suitability: Before each validation run, inject a standard solution multiple times to ensure the system is performing adequately. Key parameters include tailing factor, theoretical plates, and repeatability of injections.

  • Specificity: Inject the blank (diluent), a standard solution of 2-Amino-5-(2,3-dichlorophenyl)isonicotinic acid, and spiked samples containing known impurities and degradation products.

  • Linearity: Prepare a series of at least five concentrations of the analyte and inject each in triplicate. Plot a calibration curve of peak area versus concentration.

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability: Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and on a different instrument.

  • LOD & LOQ: Determine these values either by the signal-to-noise ratio method or by using the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Introduce small, deliberate changes to the method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and assess the impact on the results.

Visualizing the Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Sample Weigh Sample Dilution Dissolve & Dilute Sample->Dilution Standard Weigh Reference Standard Standard->Dilution Injection Inject into HPLC Dilution->Injection Filtered Sample Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Generate Report Quantification->Report

Caption: A typical experimental workflow for HPLC purity analysis.

Validation_Parameters MethodValidation Method Validation Specificity Specificity MethodValidation->Specificity Linearity Linearity MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision LOD_LOQ LOD/LOQ MethodValidation->LOD_LOQ Robustness Robustness MethodValidation->Robustness Repeatability Repeatability Precision->Repeatability Intra-day IntermediatePrecision IntermediatePrecision Precision->IntermediatePrecision Inter-day

Caption: Interrelationship of HPLC method validation parameters.

Conclusion

Establishing a reliable HPLC method for the purity determination of 2-Amino-5-(2,3-dichlorophenyl)isonicotinic acid is a foundational step in its development as a pharmaceutical compound. The proposed RP-HPLC method, coupled with a comprehensive validation plan according to ICH guidelines, provides a robust framework for ensuring its quality and consistency. While UHPLC offers advantages in terms of speed and efficiency, a well-validated conventional HPLC method remains a highly effective and widely accepted approach in the pharmaceutical industry. The principles and protocols outlined in this guide serve as a comprehensive resource for scientists and researchers tasked with this critical analytical challenge.

References

  • ResearchGate. (n.d.). Validation of high-performance liquid chromatography methods for pharmaceutical analysis | Request PDF. Retrieved from [Link]

  • JETIR. (n.d.). A BRIEF REVIEW ON HPLC METHOD VALIDATION. Retrieved from [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Retrieved from [Link]

  • Pharmaceutical Technology. (2020, November 15). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • Semantic Scholar. (2011, September 29). Development and validation of a stability indicating high-performance liquid chromatography (HPLC) method for the estimation of. Retrieved from [Link]

  • ResearchGate. (n.d.). Purity plot of isonicotinic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Development and validation of a stability indicating high-performance liquid chromatography (HPLC) method for the estimation of isoniazid and its related substances in fixed dose combination of isoniazid and ethambutol hydrochloride tablets. Retrieved from [Link]

  • PubMed. (2009, October-December). [Comparative data regarding two HPLC methods for determination of isoniazid]. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Maleic Acid, Nicotinic Acid, Aconitic Acid and Fumaric Acid on BIST™ A+ Column. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2022, June 3). 13 - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Retrieved from [Link]

  • NIST. (n.d.). Isonicotinic acid, 2-amino-6-chloro-, hydrazide. Retrieved from [Link]

  • Department of Computer Science. (n.d.). Live qualification/validation of purity methods for protein products. Retrieved from [Link]

  • AA Blocks. (n.d.). 2-Amino-5-(3-(trifluoromethyl)phenyl)isonicotinic acid. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • Pharmaceutical Technology. (2025, March 12). Evaluating Impurities in Drugs (Part II of III). Retrieved from [Link]

  • PMC. (n.d.). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Nicotinic Acid-impurities. Retrieved from [Link]

  • BVL. (n.d.). Product chemistry - Relevant impurities of technical active substances. Retrieved from [Link]

  • RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link]

Sources

A Comparative Guide to the Reference Standard for 2-Amino-5-(2,3-dichlorophenyl)isonicotinic acid Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the accuracy and reliability of analytical data form the bedrock of regulatory acceptance and patient safety. For a molecule such as 2-Amino-5-(2,3-dichlorophenyl)isonicotinic acid, a critical component in various research and development pipelines, the establishment of a robust analytical reference standard is not merely a procedural step but a fundamental necessity. This guide provides an in-depth technical comparison of methodologies and best practices for the qualification and use of a reference standard for this specific active pharmaceutical ingredient (API).

A reference standard serves as a highly purified and well-characterized substance used as a benchmark for the identification, purity assessment, and potency determination of a drug substance.[1][2] The use of a qualified reference standard is mandated by regulatory bodies globally, including the FDA and EMA, and is a core tenet of Good Manufacturing Practices (GMP) as outlined in the ICH Q7 guidelines.[3][4][5] Without a reliable standard, the consistency and quality of the API across different batches cannot be assured, posing significant risks to both the drug development timeline and patient well-being.[6]

Establishing a Primary Reference Standard: A Multifaceted Approach

The initial establishment of a primary reference standard for 2-Amino-5-(2,3-dichlorophenyl)isonicotinic acid is a rigorous process that involves a comprehensive set of analytical tests to confirm its identity and purity.[3] This primary standard is the ultimate point of reference and is typically obtained from an officially recognized source or characterized through an extensive analytical program.[3]

The characterization of a primary reference standard should be exhaustive, leaving no ambiguity about the material's properties. This involves a suite of orthogonal analytical techniques, each providing a unique piece of the puzzle to form a complete picture of the compound's identity and purity.

Core Characterization Techniques for a Primary Reference Standard
Analytical Technique Purpose Typical Performance & Rationale
High-Performance Liquid Chromatography (HPLC) Purity determination and quantification of impurities.A stability-indicating HPLC method is the cornerstone of purity analysis. For a molecule like 2-Amino-5-(2,3-dichlorophenyl)isonicotinic acid, a reversed-phase C18 column with a gradient elution of an acidic mobile phase (e.g., water with 0.1% formic acid) and an organic modifier (e.g., acetonitrile) would provide good separation of the main component from potential process-related impurities and degradation products. UV detection at a wavelength of maximum absorbance would offer high sensitivity. The method should be validated according to ICH Q2 guidelines for specificity, linearity, range, accuracy, precision, and robustness.[7]
Liquid Chromatography-Mass Spectrometry (LC-MS) Structural confirmation and impurity identification.LC-MS provides unequivocal confirmation of the molecular weight of the main peak and can be used to identify the structures of any co-eluting or minor impurities. This is crucial for understanding the impurity profile of the API.
Nuclear Magnetic Resonance (NMR) Spectroscopy Unambiguous structural elucidation.¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of 2-Amino-5-(2,3-dichlorophenyl)isonicotinic acid. The chemical shifts, coupling constants, and integration of the signals provide a detailed map of the molecule's atomic connectivity, confirming its identity beyond doubt.
Fourier-Transform Infrared (FTIR) Spectroscopy Confirmation of functional groups.FTIR provides a characteristic fingerprint of the molecule, confirming the presence of key functional groups such as the amino group, carboxylic acid, and the aromatic rings. While not typically a quantitative technique, it is excellent for identity confirmation.
Thermogravimetric Analysis (TGA) Determination of residual solvents and water content.TGA measures the change in mass of a sample as a function of temperature. This is used to determine the amount of volatile components, such as residual solvents from the synthesis or absorbed water, which are critical for an accurate potency assignment.
Elemental Analysis (CHN) Confirmation of elemental composition.Elemental analysis provides the percentage of carbon, hydrogen, and nitrogen in the sample. The experimental values should be in close agreement with the theoretical values calculated from the molecular formula, providing further confirmation of the compound's identity and purity.

Workflow for Qualification of a Secondary Reference Standard

In routine quality control, it is often more practical and economical to use a secondary reference standard (also known as a working standard).[7] This secondary standard is a batch of the API that has been thoroughly characterized and its potency established by direct comparison to the primary reference standard.[7] This process of "qualification" ensures the traceability of the secondary standard to the primary standard.

G cluster_0 Primary Reference Standard (PRS) cluster_1 Candidate Secondary Standard (CSS) cluster_2 Analytical Comparison cluster_3 Data Evaluation & Potency Assignment cluster_4 Qualified Secondary Standard PRS Primary Reference Standard (Fully Characterized) HPLC Comparative HPLC Analysis (Purity & Impurity Profile) PRS->HPLC Reference Spectro Spectroscopic Comparison (NMR, FTIR) PRS->Spectro Thermo Thermal Analysis (TGA/DSC) PRS->Thermo CSS Candidate Secondary Standard Batch CSS->HPLC Test CSS->Spectro CSS->Thermo Eval Evaluation of Comparative Data HPLC->Eval Spectro->Eval Thermo->Eval Potency Assignment of Potency to Secondary Standard Eval->Potency Data Conforms QSS Qualified Secondary Standard (For Routine Use) Potency->QSS Documentation & Release

Caption: Workflow for Qualifying a Secondary Reference Standard.

Recommended Analytical Protocol: HPLC-UV Method for Purity and Assay

The following is a detailed, step-by-step protocol for a High-Performance Liquid Chromatography (HPLC) method suitable for the analysis of 2-Amino-5-(2,3-dichlorophenyl)isonicotinic acid. This method is designed to be stability-indicating and can be used for both purity determination and assay.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    25.1 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of the 2-Amino-5-(2,3-dichlorophenyl)isonicotinic acid Reference Standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the 2-Amino-5-(2,3-dichlorophenyl)isonicotinic acid sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (diluent) to ensure a clean baseline.

  • Inject the standard solution five times to check for system suitability (RSD of peak area ≤ 2.0%).

  • Inject the sample solution in duplicate.

  • After the analysis, wash the column with a high percentage of organic solvent before storage.

Rationale for Experimental Choices:

  • C18 Column: The non-polar stationary phase is well-suited for the separation of moderately polar aromatic compounds like the target molecule.

  • Acidified Mobile Phase: The use of formic acid helps to protonate the carboxylic acid and amino groups, leading to better peak shape and consistent retention times.

  • Gradient Elution: A gradient program is essential for eluting any less polar impurities that may be present and for ensuring a reasonable run time.

  • UV Detection at 254 nm: This wavelength is often a good choice for aromatic compounds, providing a good balance of sensitivity for the main peak and potential impurities.

Comparative Performance of Analytical Alternatives

While HPLC-UV is the workhorse for routine quality control, other techniques can be employed, especially during initial characterization or for specific applications.

Technique Advantages Disadvantages Best Suited For
HPLC-UV Robust, reproducible, and widely available. Excellent for quantitation.Lower specificity compared to mass spectrometry.Routine quality control, purity, and assay.
UPLC-UV/MS Higher resolution and sensitivity than HPLC. MS provides structural information.Higher cost of instrumentation and maintenance.Impurity profiling, and characterization of reference standards.
Gas Chromatography (GC) High resolution for volatile compounds.The analyte is not volatile and would require derivatization, which adds complexity and potential for error.Not recommended for this analyte.
Quantitative NMR (qNMR) A primary ratio method that does not require a specific reference standard of the same compound.Lower sensitivity than chromatographic methods. Requires a certified internal standard.Potency assignment of a primary reference standard.

Conclusion

The establishment and use of a well-characterized reference standard for 2-Amino-5-(2,3-dichlorophenyl)isonicotinic acid is a non-negotiable aspect of ensuring the quality and consistency of this API. A multi-tiered approach, beginning with the comprehensive characterization of a primary reference standard using a suite of orthogonal analytical techniques, is essential. For routine analysis, a secondary reference standard, qualified against the primary standard, provides a practical and reliable solution. The provided HPLC-UV method offers a robust and validated starting point for the quality control of this molecule, ensuring that it meets the stringent requirements of the pharmaceutical industry.

References

  • ResolveMass Laboratories Inc. (2026, January 2). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). Retrieved from ResolveMass Laboratories Inc. website. [Link]

  • PharmaRegulatory.in. (n.d.). Reference Standards & Characterization. Retrieved from PharmaRegulatory.in website. [Link]

  • ResolveMass Laboratories Inc. (2025, September 29). Analytical Techniques for Reference Standard Characterization. Retrieved from ResolveMass Laboratories Inc. website. [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from HELIX Chromatography website. [Link]

  • LGC Standards. (2017, February 20). Characterisation of non-compendial reference standards for impurities [Video]. YouTube. [Link]

  • Qualityze. (2025, October 14). ICH Q7 GMP Guidelines for Pharma: A Complete Guide. Retrieved from Qualityze website. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from SIELC Technologies website. [Link]

  • U.S. Food and Drug Administration. (2016, September). Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients Guidance for Industry. Retrieved from FDA website. [Link]

  • Qualio. (2025, June 30). The complete guide to the ICH Q7 guidelines. Retrieved from Qualio website. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.